4-(Trifluoromethyl)quinolin-3-amine
Overview
Description
4-(Trifluoromethyl)quinolin-3-amine is an organic compound with the molecular formula C10H7F3N2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group at the 4-position of the quinoline ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethyl)quinolin-3-amine is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound derivatives have been designed and synthesized as microtubule-targeted agents (MTAs) . These compounds interact with their targets and inhibit microtubule polymerization . This interaction and the resulting changes disrupt the tubulin network in cells .
Biochemical Pathways
The affected biochemical pathway is the microtubule network within cells . The disruption of this network leads to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of the tubulin network in cells, cell cycle arrest at the G2/M phase, and the induction of apoptosis in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
4-(Trifluoromethyl)quinolin-3-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit tubulin polymerization, similar to colchicine . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The compound’s ability to form hydrogen bonds with the colchicine binding site reinforces its inhibitory activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to exert cytotoxic effects on cancer cell lines such as PC3, K562, and HeLa . The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and apoptosis. Furthermore, the compound’s ability to form hydrogen bonds with the binding site enhances its inhibitory activity . These interactions highlight the compound’s potential as a tubulin inhibitor and its relevance in anticancer research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)quinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of substituted anilines with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form 1,4-dihydro-2-trifluoromethyl-4H-quinolin-4-ones, which can then be converted to the desired quinoline derivative . Another method involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)quinolin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
4-(Trifluoromethyl)quinolin-3-amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of agrochemicals, dyes, and materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)quinoline: Lacks the amine group at the 3-position, resulting in different chemical reactivity and biological activity.
4-(Trifluoromethyl)aniline: Contains an aniline group instead of a quinoline ring, leading to distinct properties and applications.
4-(Trifluoromethyl)benzoic acid: Features a carboxylic acid group, which significantly alters its chemical behavior and uses.
Uniqueness
4-(Trifluoromethyl)quinolin-3-amine is unique due to the combination of the trifluoromethyl group and the quinoline ring system. This combination imparts enhanced stability, biological activity, and versatility in chemical reactions compared to its analogs. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
4-(trifluoromethyl)quinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-3-1-2-4-8(6)15-5-7(9)14/h1-5H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTAFNHRDFTUNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474107 | |
Record name | 4-(trifluoromethyl)quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155793-46-7 | |
Record name | 4-(trifluoromethyl)quinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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